Naphthalene-2,6-dicarbaldehyde

Catalog No.
S2975432
CAS No.
38048-32-7; 5060-65-1
M.F
C12H8O2
M. Wt
184.194
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Naphthalene-2,6-dicarbaldehyde

CAS Number

38048-32-7; 5060-65-1

Product Name

Naphthalene-2,6-dicarbaldehyde

IUPAC Name

naphthalene-2,6-dicarbaldehyde

Molecular Formula

C12H8O2

Molecular Weight

184.194

InChI

InChI=1S/C12H8O2/c13-7-9-1-3-11-6-10(8-14)2-4-12(11)5-9/h1-8H

InChI Key

IQDQMRZGMILNMQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC(=C2)C=O)C=C1C=O

Solubility

not available

Naphthalene-2,6-dicarbaldehyde is an aromatic compound with the chemical formula C12H8O2C_{12}H_{8}O_{2} and a molecular weight of 184.19 g/mol. It features two aldehyde functional groups at the 2 and 6 positions of the naphthalene ring system. This compound is characterized by its solid state and has applications in organic synthesis and material science due to its unique structural properties. The linear structure formula and InChI key for naphthalene-2,6-dicarbaldehyde are crucial for its identification in chemical databases, with the InChI key being IQDQMRZGMILNMQ-UHFFFAOYSA-N .

Typical of aldehydes, including:

  • Oxidation: It can be oxidized to form naphthalene-2,6-dicarboxylic acid when treated with oxidizing agents such as potassium permanganate or chromium trioxide.
  • Condensation Reactions: The aldehyde groups can participate in condensation reactions to form larger organic molecules, such as through reactions with amines to generate imines.
  • Reduction: Naphthalene-2,6-dicarbaldehyde can be reduced to naphthalene-2,6-dimethanol using reducing agents like lithium aluminum hydride.

These reactions highlight the versatility of naphthalene-2,6-dicarbaldehyde in synthetic organic chemistry.

Naphthalene-2,6-dicarbaldehyde can be synthesized through several methods:

  • Oxidative Cleavage: Starting from naphthalene or its derivatives, oxidative cleavage using reagents like ozone or potassium permanganate can yield naphthalene-2,6-dicarbaldehyde.
  • Formylation Reactions: The use of formylating agents such as dichloromethyl methyl ether in the presence of a Lewis acid catalyst allows for the selective introduction of aldehyde groups at the 2 and 6 positions of the naphthalene ring.
  • Direct Aldol Condensation: This method involves the reaction of suitable naphthalene derivatives with formaldehyde under acidic conditions to yield naphthalene-2,6-dicarbaldehyde.

These methods provide a variety of pathways for synthesizing this compound efficiently.

Naphthalene-1,5-dicarbaldehydeDicarbaldehydeTwo aldehydesOrganic synthesisNaphthalene-2,6-dicarboxylic acidDicarboxylic acidTwo carboxylic acidsPolymer productionNaphthalenePolycyclic aromatic hydrocarbonNoneSolvent and precursor in organic synthesis1,8-DihydroxynaphthaleneHydroxy derivativeTwo hydroxyl groupsAntimicrobial applications

Naphthalene-2,6-dicarbaldehyde is unique due to its specific placement of aldehyde groups on the naphthalene ring, which influences its reactivity and potential applications compared to other derivatives.

Interaction studies involving naphthalene-2,6-dicarbaldehyde focus on its reactivity with other chemical species. Research indicates that it can form coordination complexes with transition metals, enhancing its potential as a ligand in catalysis. Additionally, studies on its interactions with biological molecules could reveal insights into its pharmacological potential.

XLogP3

2.1

Dates

Modify: 2023-07-24

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